Urea, N-metil-N'-(3-(trifluorometil)fenil)-

Descripción general

Descripción

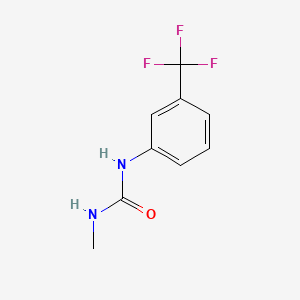

3-[3-(trifluoromethyl)phenyl]-1-methylurea is an a 1-methyl-3-phenylurea.

Aplicaciones Científicas De Investigación

Síntesis de Ureas N-Sustituidas

Las ureas N-sustituidas, como la 1-metil-3-[3-(trifluorometil)fenil]urea, se sintetizan a través de la adición nucleofílica de aminas a isocianatos. Este proceso es crucial para la producción de una variedad de derivados de urea utilizados en las industrias química, farmacéutica y agroquímica . El método es eficiente en recursos y respetuoso con el medio ambiente, lo que lo hace significativo para el desarrollo industrial sostenible.

Química Medicinal y Diseño de Fármacos

Los derivados de urea juegan un papel fundamental en la química medicinal debido a su capacidad de formar enlaces de hidrógeno estables con proteínas y receptores diana. Se utilizan para ajustar finamente las propiedades similares a las de los fármacos y establecer interacciones clave fármaco-diana. El grupo trifluorometil de este compuesto puede mejorar su bioactividad, lo que lo convierte en un componente valioso en el diseño de fármacos .

Potencial Analgésico

Los compuestos con la estructura de urea de fenil trifluorometil se han estudiado por sus propiedades analgésicas. La investigación sugiere que estos compuestos pueden servir como potentes analgésicos, expandiendo las opciones terapéuticas para el manejo del dolor .

Mecanismo De Acción

Target of Action

Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-, also known as 1-methyl-3-[3-(trifluoromethyl)phenyl]urea, is a derivative of (thio)urea . (Thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

The compound’s mode of action is primarily through its ability to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . This mechanism allows the compound to act as an effective organocatalyst, promoting various organic transformations .

Biochemical Pathways

It is known that (thio)urea derivatives, such as this compound, play a crucial role in promoting organic transformations . This suggests that the compound may influence a variety of biochemical pathways depending on the specific substrates it interacts with.

Result of Action

The primary result of the compound’s action is the promotion of organic transformations . This is achieved through the compound’s ability to activate substrates and stabilize partially developing negative charges in the transition states . The specific molecular and cellular effects would depend on the particular substrates and reactions involved.

Actividad Biológica

Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-, also known by its chemical structure , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial effects, supported by case studies and research findings.

Overview of the Compound

- Chemical Name : Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-

- CAS Number : 3032-40-4

- Molecular Weight : 220.18 g/mol

- Structure : Contains a trifluoromethyl group, which enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- as an anticancer agent. The compound has demonstrated significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested :

- Jurkat cells

- NIH-3T3 cells (non-cancerous control)

Case Study Findings :

- Inhibition of Cell Proliferation : The compound effectively inhibited cell proliferation in Jurkat cells with an IC50 value of approximately 89.8 µM, indicating promising anticancer activity without significant toxicity to normal cells .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound altered the cell cycle distribution, leading to increased populations in the sub-G1 phase, indicative of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

- Tested Strains :

- E. faecalis

- P. aeruginosa

- S. typhi

- K. pneumoniae

Research Findings :

- The minimum inhibitory concentration (MIC) for Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- ranged from 40 to 50 µg/mL against the tested organisms, showcasing comparable efficacy to standard antibiotics like ceftriaxone .

The biological activity of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- can be attributed to its structural features:

- Trifluoromethyl Group : This group enhances lipophilicity and alters electronic properties, improving interaction with biological targets .

- Urea Moiety : The urea functional group is known for its ability to form hydrogen bonds with biological macromolecules, contributing to its bioactivity .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| Urea Derivative A | Moderate (IC50 = 100 µM) | High (MIC = 30 µg/mL) | Lacks trifluoromethyl group |

| Urea Derivative B | High (IC50 = 70 µM) | Moderate (MIC = 60 µg/mL) | Contains halogen substituents |

Future Directions

Further research is warranted to explore the full potential of Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- in drug development. Key areas include:

- In Vivo Studies : Assessing efficacy and toxicity in animal models.

- Mechanistic Studies : Elucidating specific molecular pathways affected by the compound.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Propiedades

IUPAC Name |

1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOVEJAPXRPMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184413 | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-40-4 | |

| Record name | Desmethylfluometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.